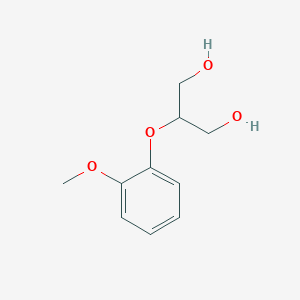

2-(2-Methoxyphenoxy)propane-1,3-diol

Beschreibung

Significance in Chemical and Biochemical Sciences

The primary significance of 2-(2-Methoxyphenoxy)propane-1,3-diol in the chemical and biochemical sciences is its status as a critical impurity of the pharmaceutical ingredient Guaifenesin (B1672422). medicalresearchjournal.orgsigmaaldrich.com Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is structurally very similar to this impurity, which is also referred to as the β-isomer of Guaifenesin or Guaifenesin Impurity B. medicalresearchjournal.orglgcstandards.com

Its importance is multifaceted:

Pharmaceutical Quality Control: In the synthesis of Guaifenesin from raw materials like guaiacol (B22219) and glycidol (B123203), this compound can form as a byproduct. chemicalbook.com Regulatory guidelines necessitate that pharmaceutical products are pure and that any impurities are identified and quantified to ensure safety and efficacy. Therefore, the detection and control of this specific isomer are crucial steps in the manufacturing process of Guaifenesin.

Analytical Reference Standard: To accurately quantify the levels of this impurity in drug formulations, highly pure, certified reference materials (CRMs) of this compound are required. sigmaaldrich.com These standards are used to calibrate analytical instruments and validate testing methods, ensuring that analyses are accurate and reproducible. glppharmastandards.com The availability of these CRMs from various suppliers underscores its importance in analytical chemistry. sigmaaldrich.com

Synthetic Chemistry: The study of the formation of this compound during Guaifenesin synthesis provides insights into reaction mechanisms. chemicalbook.comresearchgate.net Research into synthetic routes, such as the Williamson ether synthesis, aims to optimize reaction conditions to maximize the yield of the desired product (Guaifenesin) while minimizing the formation of this and other impurities. chemicalbook.comresearchgate.net

Table 1: Compound Identifiers and Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Guaifenesin Impurity B, Guaifenesin β-isomer |

| CAS Number | 14007-09-1 |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.21 g/mol |

Overview of Research Trajectories

Research concerning this compound has followed a logical progression dictated by its role as a pharmaceutical impurity. The trajectory can be outlined as follows:

Identification and Synthesis: The initial research focus was on the synthesis of Guaifenesin and the concurrent identification of byproducts. Studies detailing the reaction of guaiacol with glycidol or 3-chloropropane-1,2-diol identified the formation of both the intended α-isomer (Guaifenesin) and the unintended β-isomer, this compound. chemicalbook.comresearchgate.net

Development of Analytical Methods: Following its identification, the primary research thrust shifted to developing robust analytical methods to separate and quantify this impurity from the active pharmaceutical ingredient. Numerous studies report the development and validation of stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods. medicalresearchjournal.orgnih.govnih.gov These methods are designed to be specific, accurate, and precise, conforming to guidelines from the International Conference on Harmonisation (ICH). medicalresearchjournal.orgglobaljournals.org

Method Validation and Stress Testing: A significant portion of the research involves the rigorous validation of these analytical methods. nih.govnih.gov This includes subjecting drug formulations to stress conditions such as acid, base, oxidation, heat, and light to understand the degradation pathways and ensure the analytical method can separate the degradation products from the main compound and its known impurities. medicalresearchjournal.orgnih.gov Such studies confirm that the method is "stability-indicating," a key regulatory requirement.

Application in Multi-Drug Formulations: More recent research has focused on applying these analytical methods to complex, multi-drug formulations that contain Guaifenesin along with other active ingredients like Ambroxol hydrochloride and Salbutamol sulfate. medicalresearchjournal.orgglobaljournals.org This research aims to develop a single HPLC method that can simultaneously determine all active components and the key impurities of Guaifenesin, streamlining the quality control process. medicalresearchjournal.orgglobaljournals.org

Table 2: Example of RP-HPLC Method Parameters for Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Waters Symmetry C18 (150 mm × 4.6 mm), 5 µm | nih.govnih.gov |

| Mobile Phase A | 90:10 (v/v) mixture of 0.02 M KH₂PO₄ (pH 3.2) and methanol (B129727) | nih.govnih.gov |

| Mobile Phase B | 10:90 (v/v) mixture of 0.02 M KH₂PO₄ (pH 3.2) and methanol | nih.govnih.gov |

| Flow Rate | 0.8 mL/min | nih.govnih.gov |

| Detection | UV at 273 nm | nih.gov |

| Column Temperature | 25°C | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTADPBLDQSWASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161222 | |

| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14007-09-1 | |

| Record name | Guaifenesin beta-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14007-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIFENESIN .BETA.-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T4JZ7JLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxyphenoxy Propane 1,3 Diol

Advanced Synthetic Routes for 2-(2-Methoxyphenoxy)propane-1,3-diol

Chemo-Enzymatic Approaches to Stereoisomers

No specific chemo-enzymatic methods for the synthesis of this compound stereoisomers have been documented.

Optimization of Reaction Parameters for Yield and Selectivity

Beyond the initial report of its formation in 5% yield during Guaifenesin (B1672422) synthesis, studies focused on optimizing reaction parameters to selectively increase the yield of this compound were not found chemicalbook.com.

Derivatization Reactions and Functionalization of this compound

Specific research on the derivatization and functionalization of this compound is not available.

Synthesis of Ether and Ester Derivatives

No studies detailing the synthesis of ether or ester derivatives from this compound were identified.

Formation of Cyclic Structures (e.g., Lariat Ethers)

There is no available research on the use of this compound as a precursor for the formation of cyclic structures like lariat ethers.

Derivatization for Advanced Analytical Characterization

The analytical characterization of this compound, an isomer of the active pharmaceutical ingredient Guaifenesin, often requires derivatization to enhance its properties for specific analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govhelixchrom.comresearchgate.net Derivatization modifies the chemical structure to improve volatility, increase thermal stability, enhance detector response, or improve separation from matrix components. mdpi.comnih.gov

The primary sites for derivatization on the this compound molecule are the two primary hydroxyl (-OH) groups. Common strategies involve converting these polar functional groups into less polar, more volatile ethers, esters, or silyl ethers. This is particularly crucial for GC analysis, where the inherent polarity and low volatility of the diol can lead to poor peak shape, thermal degradation, and low sensitivity.

Common Derivatization Reactions:

Silylation: This is a widely used technique where the active hydrogens of the hydroxyl groups are replaced by a trialkylsilyl group, typically trimethylsilyl (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this transformation. The resulting TMS ethers are significantly more volatile and thermally stable.

Acylation: This process involves converting the hydroxyl groups into esters using acylating agents such as acetic anhydride or trifluoroacetic anhydride (TFAA). The resulting esters are less polar and more volatile than the parent diol.

Alkylation: This method transforms the hydroxyl groups into ethers. While less common for routine analysis, it can be employed for specific applications.

These derivatization techniques can modify the molecule's chemical and structural characteristics to improve extraction selectivity and efficiency. mdpi.com By making the analyte less polar, its affinity for extraction solvents or solid-phase extraction (SPE) cartridges is increased. mdpi.com Furthermore, derivatization can serve as a preservative process for unstable compounds. mdpi.com

The choice of derivatizing agent depends on the analytical method, the detector being used, and the desired outcome. For instance, introducing fluorine atoms via acylation with TFAA can significantly enhance the response of an electron capture detector (ECD) in GC analysis.

| Derivatization Agent | Abbreviation | Functional Group Targeted | Purpose | Analytical Technique |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Increase volatility and thermal stability | Gas Chromatography (GC-MS, GC-FID) |

| Acetic Anhydride | - | Hydroxyl (-OH) | Increase volatility, improve chromatographic peak shape | Gas Chromatography (GC) |

| Trifluoroacetic Anhydride | TFAA | Hydroxyl (-OH) | Increase volatility and enhance detector response | Gas Chromatography with Electron Capture Detection (GC-ECD) |

| Pyrene-based reagents (e.g., PBIOTs) | - | Hydroxyl (-OH) | Introduce a fluorophore for sensitive detection | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) nih.gov |

Mechanistic Investigations of Chemical Reactions Involving this compound

Acid-Catalyzed Cleavage Mechanisms

The aryl-ether linkage in this compound is susceptible to cleavage under acidic conditions, a reaction of significant interest in understanding the degradation pathways of related compounds and in the context of lignin (B12514952) depolymerization, where similar β-O-4 ether linkages are prevalent. researchgate.netnih.gov The acid-catalyzed cleavage primarily targets the C-O bond of the ether.

The mechanism typically initiates with the protonation of the ether oxygen atom by an acid catalyst (e.g., H₂SO₄, HCl). This step makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack or facilitates the departure of the guaiacol (B22219) moiety as a leaving group. Two main pathways can follow this initial protonation:

SN1-type Mechanism: The protonated ether bond cleaves, leading to the formation of a secondary carbocation on the propane (B168953) chain and a molecule of guaiacol. The carbocation is then rapidly attacked by a nucleophile present in the reaction medium, such as water, to form a triol (glycerol) after deprotonation. This pathway is favored by conditions that stabilize the carbocation intermediate.

SN2-type Mechanism: A nucleophile (e.g., water) directly attacks the carbon atom adjacent to the protonated ether oxygen, displacing the guaiacol molecule in a single concerted step. This mechanism avoids the formation of a discrete carbocation intermediate.

In forced degradation studies of the related compound guaifenesin, slight degradation was observed under acid stress conditions (e.g., 1 N HCl at 60°C for 12 hours). nih.govwindows.net Studies on lignin model compounds show that the cleavage of α-ether linkages occurs rapidly under mild acidic conditions, while β-ether linkages (analogous to the linkage in this compound) require more stringent conditions. researchgate.netnih.gov The reaction products are strongly affected by the solvent system; for instance, the presence of water can inhibit the formation of larger condensed structures by introducing reactive hydroxyl groups. acs.org

| Reaction Condition | Catalyst | Key Mechanistic Step | Primary Products | Reference |

|---|---|---|---|---|

| Aqueous Acid | H₂SO₄ or HCl | Protonation of ether oxygen followed by C-O bond cleavage | Guaiacol, Glycerol (B35011) | acs.orgacs.org |

| Organosolv (e.g., in γ-valerolactone/water) | Sulfuric Acid | Hydrolytic α-ether and β-ether bond cleavage | Guaiacol, Solvolysis products of the C3 chain | acs.org |

| Forced Degradation | 1 N HCl, 60°C | Acid hydrolysis | Degradation products (unspecified) | nih.govwindows.net |

Oxidative Transformation Pathways

The oxidative transformation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. These pathways are relevant to its metabolic fate and its stability in pharmaceutical formulations. Studies on the parent compound guaifenesin and structurally similar lignin model compounds, such as guaiacylglycerol-β-guaiacyl ether (GGE), provide insight into these mechanisms. researchgate.netresearchgate.netrsc.org

Oxidation can target three main sites on the molecule:

The Phenolic Ring: The guaiacyl moiety can undergo oxidation, leading to ring-opening or the formation of quinone-type structures, particularly with strong oxidizing agents.

The Ether Linkage: Cleavage of the β-O-4 type ether bond is a common oxidative pathway. This can be catalyzed by enzymes like laccase or heme peroxidases, often in the presence of mediators. researchgate.netnih.gov The reaction typically involves the formation of a phenoxy radical, which initiates the cleavage of the Cβ-O bond, yielding guaiacol and an oxidized C3 fragment. ncsu.edumdpi.com

The Propanediol (B1597323) Side Chain: The primary alcohol groups can be oxidized to aldehydes and subsequently to carboxylic acids.

In forced degradation studies, guaifenesin has been found to be relatively stable under oxidative stress with hydrogen peroxide (H₂O₂). nih.govwindows.netbookpi.orgresearchgate.net However, minor degradation has been noted in some cases, with guaiacol identified as a known impurity after oxidative degradation. usp.org

In contrast, enzymatic systems demonstrate specific oxidative cleavage pathways. For example, laccase-catalyzed oxidation of GGE occurs through the cleavage of the β-O-4 bond, resulting in the formation of guaiacol and guaiacylglycerol. researchgate.net Similarly, alkaline aerobic oxidation of GGE can produce valuable aromatic compounds like vanillin (B372448) through complex pathways that may involve enol ether intermediates. rsc.org

| Oxidizing System | Reaction Pathway | Major Products | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Generally stable, minor degradation | Guaiacol | usp.org |

| Laccase/Mediator System | Enzymatic cleavage of β-O-4 ether bond | Guaiacol, Oxidized C3 fragments | researchgate.netnih.gov |

| Alkaline Aerobic Oxidation | Cleavage of β-O-4 bond and side-chain oxidation | Guaiacol, Vanillin | rsc.org |

| Pyrolysis (Thermal Decomposition) | Homolytic cleavage of Cβ-O bond | Guaiacol, Phenolic compounds | ncsu.edumdpi.com |

Nucleophilic Substitution Reactions

The propane-1,3-diol side chain of this compound contains primary hydroxyl groups that can participate in nucleophilic substitution reactions. However, the hydroxyl group (-OH) is a poor leaving group. Therefore, for a substitution reaction to occur efficiently, the -OH group must first be converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide.

The general mechanism involves two steps:

Activation of the Hydroxyl Group: The molecule is reacted with an agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate ester. This reaction converts the -OH group into a good leaving group (-OTs) without affecting the stereochemistry of the carbon atom it is attached to.

Nucleophilic Attack: A nucleophile (Nu⁻) can then attack the carbon atom bearing the tosylate group, displacing it via an SN2 mechanism. ksu.edu.sa This attack occurs from the backside, leading to an inversion of configuration if the carbon were a chiral center. libretexts.org Since the reacting carbons in this compound are primary, the SN2 pathway is strongly favored.

A wide variety of nucleophiles can be used in the second step, allowing for the synthesis of a diverse range of derivatives. Examples of nucleophiles include halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), azide (N₃⁻), and alkoxides (RO⁻). The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are known to favor SN2 reactions. ksu.edu.sa

Stereochemical Control and Regioselectivity in Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. study.com In this compound, the two primary hydroxyl groups at the C1 and C3 positions are chemically equivalent due to the molecule's symmetry. Therefore, reactions targeting these groups, such as acylation or silylation, are not expected to show regioselectivity between them, and double derivatization is likely to occur under appropriate stoichiometric conditions. However, regioselectivity becomes a key consideration in reactions involving the aromatic ring, where electrophilic substitution will be directed by the existing methoxy (B1213986) and ether substituents.

Stereochemical control relates to controlling the three-dimensional arrangement of atoms in the product. study.com The parent molecule, this compound, is achiral. However, reactions can create chiral centers. For instance, if only one of the two equivalent primary hydroxyl groups is functionalized, the central C2 carbon does not become chiral. But, if the two hydroxyl groups are converted to two different functional groups, the C2 carbon becomes a stereocenter.

In the context of related, more complex lignin model compounds like guaiacylglycerol-β-guaiacyl ether, which has two chiral centers, reactions often proceed with specific stereoselectivity, yielding predominantly either the erythro or threo diastereomer. researchgate.netresearchgate.net For example, the alkaline cleavage of β-ether bonds in phenolic lignin models can proceed through a quinone methide intermediate. The subsequent nucleophilic attack on this planar intermediate can lead to a mixture of stereoisomers, and the ratio can be influenced by reaction conditions and the structure of the reactants. tandfonline.com While this compound itself is simpler, the principles of stereochemical control observed in these model systems are fundamental to understanding the potential outcomes of its more complex chemical transformations.

Advanced Spectroscopic and Structural Characterization of 2 2 Methoxyphenoxy Propane 1,3 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is fundamental to the structural elucidation of 2-(2-Methoxyphenoxy)propane-1,3-diol. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular framework.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of the molecule. For a molecule with the complexity of this compound, techniques such as COSY, HSQC, and HMBC are routinely used. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is instrumental in tracing the spin systems within the molecule, such as the propane-1,3-diol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (¹H-¹³C). It provides a clear map of which proton signal corresponds to which carbon signal, simplifying assignments. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. epfl.ch It is crucial for connecting molecular fragments, such as linking the protons on the propane (B168953) backbone to the carbons of the methoxyphenoxy group, including the quaternary carbons that are not visible in an HSQC spectrum.

The collective data from these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts. Though specific spectra for this compound are often part of proprietary certificates of analysis, the expected correlations can be predicted based on its structure. sigmaaldrich.comsynthinkchemicals.com

Table 1: Predicted NMR Data Interpretation for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | -CH₂OH | ~3.7-3.9 | ~62-64 | C2, C3 |

| 2 | -CH-O- | ~4.0-4.2 | ~78-80 | C1, C3, C1' |

| 3 | -CH₂OH | ~3.7-3.9 | ~62-64 | C1, C2 |

| 1' | Ar-C-O | - | ~148-150 | H2, H6' |

| 2' | Ar-C-OCH₃ | - | ~149-151 | H3', OCH₃ |

| 3' | Ar-CH | ~6.8-7.0 | ~115-117 | C1', C5' |

| 4' | Ar-CH | ~6.8-7.0 | ~121-123 | C2', C6' |

| 5' | Ar-CH | ~6.8-7.0 | ~120-122 | C1', C3' |

| 6' | Ar-CH | ~6.8-7.0 | ~112-114 | C2', C4' |

| OCH₃ | -OCH₃ | ~3.8 | ~55-56 | C2' |

Note: This table represents predicted values for illustrative purposes. Actual values are determined experimentally.

Application of Isotope Labeling in NMR Studies

Isotope labeling involves the strategic replacement of NMR-silent nuclei (like ¹²C or ¹⁴N) with their NMR-active isotopes (like ¹³C or ¹⁵N). sigmaaldrich.com This technique is a powerful tool for simplifying complex spectra or for tracking specific atoms through metabolic pathways. nih.govunl.pt For a relatively small molecule like this compound, uniform labeling is generally unnecessary as its spectra can be fully resolved with standard multidimensional techniques.

However, selective labeling could be employed in specific research contexts. For instance, if synthesizing this molecule, one could use a ¹³C-labeled precursor for the guaiacol (B22219) or glycerol (B35011) portion to confirm reaction mechanisms or biosynthetic pathways. While vendors offer deuterated analogs of related compounds, indicating the feasibility of such synthesis, there are no specific studies in the reviewed literature that apply isotope labeling techniques to the analysis of this compound itself. synzeal.com

Resolution of Spectroscopic Discrepancies through Comparative Analysis and Advanced Techniques

Spectroscopic discrepancies can arise from poor sample quality, incorrect structural assignment, or complex dynamic processes. For well-characterized pharmaceutical impurities, such discrepancies are rare. The primary method for preventing and resolving any potential inconsistencies is through comparative analysis against a certified reference material (CRM). sigmaaldrich.com

Organizations like LGC Standards and Sigma-Aldrich provide pharmaceutical secondary standards for Guaifenesin (B1672422) impurities, including this compound. sigmaaldrich.comlgcstandards.com These CRMs are produced under stringent quality systems (such as ISO 17034 and ISO/IEC 17025) and come with a comprehensive certificate of analysis containing validated spectroscopic data. sigmaaldrich.comlgcstandards.com By comparing the NMR or MS data of a sample with that of the CRM, laboratories can confirm its identity and purity with high confidence, effectively eliminating any spectroscopic ambiguity. No significant spectroscopic discrepancies for this compound are reported in the scientific literature.

Mass Spectrometry for Molecular Elucidation of this compound

Mass spectrometry is a critical analytical technique that provides information on the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues to its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

For polar molecules like this compound, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This allows for the clear determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The theoretical exact mass of this compound (C₁₀H₁₄O₄) is 198.0892 g/mol . lgcstandards.comnih.gov HRMS analysis would confirm this exact mass to within a few parts per million (ppm), providing definitive evidence for the molecular formula and distinguishing it from any potential isomers.

Table 2: Key Molecular Properties for Mass Spectrometry

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | nih.gov |

| Average Molecular Weight | 198.22 g/mol | nih.gov |

| Monoisotopic (Exact) Mass | 198.08920892 Da | lgcstandards.comnih.gov |

| Predicted [M+H]⁺ ion | 199.0965 | - |

| Predicted [M+Na]⁺ ion | 221.0784 | - |

Fragmentation Pathway Analysis

A primary fragmentation event would likely involve the cleavage of the ether bond. The most common fragmentations would be the loss of the propanediol (B1597323) side chain or the cleavage resulting in the stable methoxyphenoxy cation.

Plausible Fragmentation Pathways:

Formation of the Guaiacol Cation: Cleavage of the C-O ether bond connecting the propane unit to the aromatic ring would be expected to generate a stable guaiacol-related cation at m/z 124 .

Loss of Formaldehyde (B43269): Alcohols often undergo fragmentation involving the loss of H₂O or, in the case of primary alcohols, CH₂O (formaldehyde, 30 Da). A loss of formaldehyde from the parent ion could lead to a fragment at m/z 168 .

Cleavage of the Propane Backbone: Fragmentation within the propanediol chain itself could lead to various smaller ions.

The analysis of these specific fragments provides conclusive evidence that links the guaiacol and propanediol units in the manner defined by the structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent functional groups.

The infrared spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. The presence of hydroxyl (-OH) groups is confirmed by strong, broad peaks in the high-frequency region of the spectrum. researchgate.net The ether linkage (C-O-C) and the aromatic ring also produce characteristic vibrations.

Analysis of synthesized racemic guaifenesin via Fourier-transform infrared (FTIR) spectroscopy has identified characteristic peaks. researchgate.net A notable strong, broad peak observed at 2968.80 cm⁻¹ is associated with the O-H stretching vibrations of the diol moiety. researchgate.net The complex region of the spectrum contains bands arising from C-O stretching of the ether and alcohol groups, as well as C-H stretching and bending modes of the methoxy (B1213986), alkyl, and aromatic parts of the molecule. Chemical suppliers of reference standards for 3-(2-methoxyphenoxy)propane-1,2-diol often provide a comprehensive certificate of analysis that includes IR data to confirm the structure and identity of the compound. synthinkchemicals.com

| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 2968.80 (strong, broad) | researchgate.net |

| Aromatic C-H | Stretching | ~3000-3100 | General Region |

| Aliphatic C-H | Stretching | ~2850-2960 | General Region |

| Aromatic C=C | Stretching | ~1450-1600 | General Region |

| Ether (Ar-O-C) | Asymmetric Stretching | ~1250 | General Region |

| Alcohol (C-O) | Stretching | ~1050-1150 | General Region |

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding and assigning the vibrational spectra of organic molecules. etsu.edudtic.mil For complex molecules like this compound, DFT methods such as B3LYP with basis sets like 6-311G(d) or 6-31++G(d,p) can predict vibrational frequencies with a high degree of accuracy. researchgate.netnih.gov

These computational approaches were instrumental in the structural elucidation of Guaifenesin. researchgate.net Initial attempts to solve the crystal structure from powder diffraction data yielded an unreasonable molecular conformation. xray.czcambridge.org To overcome this, quantum chemical geometry optimizations were performed to identify the correct, lower-energy conformation of the molecule. researchgate.netxray.cz This theoretically determined conformation was then used as the starting point for the final, successful refinement of the crystal structure. cambridge.org The solid-state conformation was found to be approximately 4 kcal/mol higher in energy than the minimum-energy conformation of an isolated molecule, a difference compensated for by the formation of strong intermolecular hydrogen bonds. researchgate.netxray.cz This demonstrates the synergy between theoretical calculations and experimental data in achieving a correct structural assignment.

X-ray Crystallography for Solid-State Conformation and Absolute Configuration of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on conformation, configuration, and intermolecular interactions.

While obtaining single crystals of the racemic mixture proved difficult, crystallographic data for the individual stereoisomers of this compound are available. cambridge.org The Cambridge Structural Database (CSDC) contains entries for both the (R)- and (S)-enantiomers, derived from single-crystal X-ray diffraction studies.

The structure of (2R)-3-(2-methoxyphenoxy)propane-1,2-diol has been deposited under CCDC number 693625. nih.gov Similarly, the crystal structure of the (S)-enantiomer, (2S)-3-(2-methoxyphenoxy)propane-1,2-diol, is available under CCDC number 277250. nih.gov Analysis of these structures provides the absolute configuration at the chiral center and reveals the specific conformation adopted by each enantiomer in the solid state, as well as their distinct crystal packing and hydrogen-bonding networks.

Due to the difficulty in growing suitable single crystals of the racemic compound, its crystal structure was determined from high-resolution synchrotron powder X-ray diffraction data. xray.czcambridge.org The analysis was performed using the Rietveld method, a powerful technique for refining crystal structures from powder diffraction patterns. researchgate.net

The study revealed that racemic this compound (Guaifenesin) crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.netxray.czcambridge.org The unit cell parameters were determined with high precision. In the solid state, the molecules are linked by a network of strong hydrogen bonds. xray.cz Both hydroxyl groups on the propanediol chain act as both donors and acceptors, creating a two-dimensional network in the ac plane of the crystal. xray.czcambridge.org This extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice. researchgate.net This detailed structural knowledge from powder diffraction is crucial for quantitative phase analysis of pharmaceutical formulations containing the compound. xray.cz

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₄O₄ | xray.cz |

| Crystal System | Orthorhombic | xray.czcambridge.org |

| Space Group | P2₁2₁2₁ (#19) | researchgate.netxray.czcambridge.org |

| a (Å) | 7.65705(7) | xray.czcambridge.org |

| b (Å) | 25.67020(24) | xray.czcambridge.org |

| c (Å) | 4.97966(4) | xray.czcambridge.org |

| Volume (ų) | 978.79(2) | xray.czcambridge.org |

| Z (molecules/cell) | 4 | xray.czcambridge.org |

Compound Names Mentioned

| Systematic Name | Common Name/Synonym |

|---|---|

| This compound | Guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol, Glyceryl guaiacolate |

| (2R)-3-(2-methoxyphenoxy)propane-1,2-diol | (R)-Guaifenesin |

| (2S)-3-(2-methoxyphenoxy)propane-1,2-diol | (S)-Guaifenesin |

Computational Chemistry and Theoretical Modeling of 2 2 Methoxyphenoxy Propane 1,3 Diol

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its energy and electronic properties. Methods like Ab Initio and Density Functional Theory (DFT) are fundamental to modern computational chemistry. DFT, in particular, has become a popular method due to its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules.

A primary step in computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Theoretical methods systematically adjust bond lengths, bond angles, and dihedral angles until the lowest energy state, or equilibrium energy, is reached.

Calculations are typically performed using a combination of a theoretical method (like the B3LYP functional in DFT) and a basis set (such as 6-311++G(d,p)) that describes the molecule's atomic orbitals. The resulting optimized geometry provides precise data on the spatial coordinates of each atom. While specific published data for 2-(2-methoxyphenoxy)propane-1,3-diol is limited, the expected output from such a calculation would include detailed bond lengths and angles. For a related isomer, guaifenesin (B1672422), DFT calculations have been used to identify its correct conformation, which was found to be about 4 kcal/mol higher in energy than the global minimum conformation of an isolated molecule. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-O (alcohol) | 1.43 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Dihedral Angle | C-C-O-C | 175.0° |

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution across a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net This mapping helps identify potential sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups, indicating these are sites for electrophilic attack or hydrogen bond donation.

Table 2: Illustrative Quantum Chemical Parameters for this compound (Hypothetical Data)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron donating ability |

| LUMO Energy | -0.8 | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | 0.8 | Energy released when gaining an electron |

Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr Comparing these calculated shifts with experimental data serves as a powerful tool for structure verification and assignment of complex spectra. mdpi.comnih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations yield a set of normal modes, each with a specific frequency and intensity. Theoretical spectra often show good agreement with experimental results, aiding in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and rocking of functional groups. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)

| Carbon Atom | Calculated Shift (GIAO/DFT) | Experimental Shift |

|---|---|---|

| C (Aromatic, C-O) | 148.5 | 149.0 |

| C (Aromatic, C-OCH₃) | 149.8 | 150.2 |

| C (Propane, C-O) | 81.2 | 80.9 |

| C (Propane, CH₂OH) | 63.5 | 63.1 |

| C (Methoxy, CH₃) | 55.9 | 56.3 |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view. MD uses classical mechanics to simulate the motions of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and other time-dependent processes. dntb.gov.ua

Molecules, particularly those with rotatable bonds like this compound, can exist in numerous conformations. MD simulations are an effective method for conformational sampling, exploring the potential energy landscape to identify various stable and metastable conformers and the transitions between them. mdpi.com This is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

MD also allows for the detailed study of intermolecular interactions, such as hydrogen bonds between the diol's hydroxyl groups and solvent molecules (e.g., water) or other solute molecules. dovepress.com By simulating the system over time, one can analyze the strength, lifetime, and geometry of these interactions, which are fundamental to the compound's physical properties and biological function.

Standard MD simulations use non-reactive force fields, where atomic connectivity is fixed. However, to simulate chemical reactions, a reactive force field is required. ReaxFF is a sophisticated force field designed to model bond formation and breakage by using a bond-order formalism, allowing for the simulation of chemical reactivity at the atomistic level with reasonable computational cost. materialsdesign.comwashizu.orgosti.gov

For this compound, ReaxFF could be applied to simulate reaction pathways such as thermal decomposition, oxidation, or metabolic processes. washizu.org These simulations can reveal complex reaction mechanisms, identify transient intermediates, and calculate reaction kinetics, providing a level of detail that is often difficult to obtain through experiments alone. materialsdesign.com

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the intricate mechanistic details of the degradation of this compound and its analogs, such as guaiacylglycerol β-guaiacyl ether. These theoretical investigations provide a molecular-level understanding of the reaction coordinates, the energetics of different pathways, and the fundamental bond strengths within the molecule.

Computational studies have identified several potential pathways for the cleavage of the critical β-O-4 ether bond in model compounds like guaiacylglycerol β-guaiacyl ether. These pathways are often initiated by the protonation of key oxygen atoms, followed by a series of steps involving dehydration and bond scission. One detailed DFT study has elucidated three primary reaction routes for the acid-catalyzed degradation of guaiacylglycerol β-guaiacyl ether, which serves as a close proxy for this compound. nih.govfrontiersin.org

These pathways are:

Route A: Dehydration of the α-hydroxyl group. This pathway is initiated by the protonation of the hydroxyl group at the α-carbon, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent steps lead to the cleavage of the β-O-4 bond.

Route B: Dehydration of the γ-hydroxyl group. Similar to Route A, this pathway begins with the protonation of the hydroxyl group at the γ-carbon, leading to dehydration and subsequent bond cleavage.

Route C: Direct protonation of the β-ether oxygen. In this route, the ether oxygen atom is directly protonated, which weakens the Cβ-O bond and facilitates its cleavage.

The energy barriers associated with the transition states of these pathways have been calculated to determine the most kinetically favorable route. Computational findings suggest that the dehydration of the α-hydroxyl group (Route A) is the most favored pathway due to its lower activation energy. nih.govfrontiersin.org

Table 1: Calculated Activation Energies for the β-O-4 Bond Cleavage Pathways in a Model Compound

| Reaction Pathway | Rate-Determining Step | Activation Energy (kcal/mol) |

| Route A: α-OH Dehydration | Initial protonation and water elimination | 20.55 |

| Route B: γ-OH Dehydration | Initial protonation and water elimination | Higher than Route A |

| Route C: β-O Protonation | Direct protonation of the ether linkage | Lower initial barrier, but subsequent steps are less favorable |

Note: The data presented is based on DFT calculations performed on the related lignin (B12514952) model compound, guaiacylglycerol β-guaiacyl ether. nih.govfrontiersin.org

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It is defined as the enthalpy change required to break a specific bond homolytically in the gas phase. Computational methods, particularly DFT, are widely used to calculate BDEs, providing valuable information about the weakest bonds in a molecule and predicting the initial steps of thermal decomposition. rsc.orgresearchgate.net

For this compound and related β-O-4 lignin model compounds, the Cβ-O ether bond is of particular interest as its cleavage is central to lignin depolymerization. Theoretical calculations have shown that the BDE of the Cβ-O bond is significantly lower than other C-C and C-O bonds within the propanediol (B1597323) side chain, making it the most likely site for initial bond scission during pyrolysis. nih.govfrontiersin.orgrsc.orgresearchgate.net

Substituents on the aromatic rings can influence the BDEs of the bonds in the side chain. For instance, the presence of hydroxyl groups can affect the calculated BDE values. Theoretical studies have systematically investigated these effects in various lignin model compounds. researchgate.net

Table 2: Calculated Bond Dissociation Energies for Key Bonds in a β-O-4 Lignin Model Compound

| Bond | Bond Type | Calculated BDE (kcal/mol) |

| Cβ—O | Ether Linkage | ~74.5 |

| Cα—Cβ | Carbon-Carbon | Higher than Cβ-O |

| O—H (α-OH) | Hydroxyl | ~112.4 |

| O—H (γ-OH) | Hydroxyl | ~117.3 |

Note: The data is derived from DFT calculations on guaiacylglycerol β-guaiacyl ether. The exact values can vary depending on the computational method and basis set used. nih.govfrontiersin.orgresearchgate.net

These computational findings on reaction pathways and bond dissociation energies are crucial for designing more efficient catalytic strategies for the valorization of lignin and for understanding the fundamental chemistry of its degradation.

Role of 2 2 Methoxyphenoxy Propane 1,3 Diol As a Lignin Model Compound in Biopolymer Research

Mimicry of β-O-4 Aryl Ether Linkages in Lignin (B12514952) Degradation

2-(2-Methoxyphenoxy)propane-1,3-diol is a dimeric compound that accurately represents this fundamental β-O-4 linkage. nih.govresearchgate.net Its structure, featuring two aromatic rings connected by a propane (B168953) chain via an ether bond at the β-carbon, provides a standardized substrate for studying the complex enzymatic systems that have evolved in microorganisms to break down lignin. researchgate.netnih.gov By using this model compound, scientists can meticulously dissect the specific biochemical reactions, identify the enzymes involved, and elucidate the metabolic pathways without the confounding complexity of the native lignin polymer. usda.gov This mimicry allows for the detailed characterization of enzymes and the precise identification of degradation intermediates, which is often intractable with heterogeneous lignin substrates. nih.govnih.gov

Enzymatic Degradation and Biotransformation Studies

Microorganisms, particularly wood-decay fungi and certain soil bacteria, have developed sophisticated enzymatic machinery to deconstruct lignin. The use of this compound and its analogs has been pivotal in identifying and characterizing these enzymes.

Fungal Ligninolytic Enzymes (Laccases, Lignin Peroxidases, Manganese Peroxidases, Versatile Peroxidases) in Ligninolysis

White-rot fungi are recognized as the most efficient lignin degraders in nature, primarily due to their secretion of a suite of extracellular oxidative enzymes. acs.orgnih.govnih.gov These enzymes, including laccases and various peroxidases, are generally non-specific and generate highly reactive radical species to attack the lignin polymer. usda.govnih.gov

Lignin Peroxidases (LiP): These heme-containing enzymes possess a high redox potential, enabling them to directly oxidize non-phenolic lignin units, which are abundant in the polymer. usda.govnih.gov Studies using model compounds have shown that LiP can catalyze the oxidative cleavage of the Cα-Cβ bond in the propane side chain, a key reaction in lignin depolymerization. nih.govresearchgate.net

Manganese Peroxidases (MnP): MnP enzymes oxidize Mn(II) to Mn(III), which, when chelated by organic acids, acts as a diffusible redox mediator that can oxidize phenolic structures within the lignin polymer. usda.gov

Versatile Peroxidases (VP): As their name suggests, these enzymes combine the catalytic properties of both LiP and MnP, allowing them to oxidize both phenolic and non-phenolic substrates. nih.gov

Laccases: These copper-containing oxidases primarily act on phenolic subunits of lignin, oxidizing them to phenoxy radicals. usda.govresearchgate.net While they cannot directly attack the non-phenolic β-O-4 models like this compound, they can act on phenolic products that arise from the initial degradation by other enzymes. researchgate.net For instance, the fungus Phlebia tremellosa was found to first dealkylate a non-phenolic β-O-4 dimer, and the resulting phenolic products were then oxidized by laccase. researchgate.net

| Enzyme Class | Primary Substrate Type | Key Action on Lignin Models | Reference |

| Lignin Peroxidase (LiP) | Non-phenolic & Phenolic | Cα-Cβ bond cleavage | nih.govresearchgate.net |

| Manganese Peroxidase (MnP) | Phenolic | Oxidation via Mn(III) mediator | nih.govusda.gov |

| Versatile Peroxidase (VP) | Non-phenolic & Phenolic | Combines LiP and MnP activities | nih.gov |

| Laccase | Phenolic | Oxidation to phenoxy radicals | usda.govresearchgate.net |

Bacterial Enzymatic Systems (Cα-Dehydrogenases, β-Etherases, Glutathione-Dependent Lyases)

In contrast to the non-specific extracellular attack by fungi, several bacterial species employ highly specific intracellular pathways for the catabolism of lignin-derived dimers. The β-etherase pathway, extensively studied in Sphingobium sp. SYK-6, provides a prime example of such a system. nih.govnih.gov This pathway involves a sequence of specific enzymes that work in concert to cleave the β-O-4 bond.

Cα-Dehydrogenases: The degradation process is initiated by NAD+-dependent Cα-dehydrogenases (e.g., LigD, LigL, LigN, LigO in Sphingobium) that stereospecifically oxidize the hydroxyl group at the Cα position of the propane chain to a ketone. acs.orgnih.govresearchgate.net This oxidation is crucial as it activates the adjacent β-O-4 ether bond for subsequent cleavage. rsc.org

β-Etherases: These enzymes, which are members of the glutathione (B108866) S-transferase (GST) superfamily (e.g., LigE, LigF, LigP), catalyze the nucleophilic attack of glutathione (GSH) on the β-carbon of the oxidized model compound. nih.govscilit.comresearchgate.net This reaction cleaves the β-O-4 ether linkage, releasing the guaiacol (B22219) moiety and forming a glutathione conjugate. rsc.org These enzymes are often stereospecific, with different enzymes acting on different stereoisomers of the substrate. acs.orgnih.gov

Glutathione-Dependent Lyases: The final step involves a lyase (e.g., LigG) that removes the glutathione from the conjugate, regenerating the C3 ketone product and oxidized glutathione (GSSG). nih.govresearchgate.net This step is essential for recycling the cellular glutathione pool. biorxiv.org

Elucidation of Enzymatic Cleavage Mechanisms (e.g., Cα-Cβ bond cleavage, β-aryl ether cleavage)

The use of this compound and its analogs has been fundamental in distinguishing the different cleavage mechanisms employed by fungal and bacterial systems.

Cα-Cβ Bond Cleavage: This mechanism is a hallmark of fungal lignin peroxidases. nih.gov The enzyme catalyzes a one-electron oxidation of the aromatic ring, leading to the formation of an aryl cation radical. usda.govrsc.org This radical intermediate is unstable and undergoes spontaneous cleavage of the bond between the α and β carbons of the side chain, resulting in the fragmentation of the lignin model. nih.govrsc.org

β-Aryl Ether Cleavage: This is the key reaction for breaking the most common linkage in lignin. In bacterial systems like Sphingobium sp. SYK-6, this occurs via a highly specific, reductive mechanism. researchgate.netnih.gov The pathway requires the initial oxidation of the Cα-hydroxyl to a ketone by a dehydrogenase. acs.org This carbonyl group increases the electrophilicity of the β-carbon, facilitating a nucleophilic attack by the thiol group of glutathione, a reaction catalyzed by β-etherase enzymes. rsc.org This results in the direct cleavage of the Cβ-O-4 ether bond. nih.govacs.org Studies with Pseudomonas acidovorans also point to a β-ether cleavage event following an initial Cα-oxidation as the central step in the degradation of the model compound. nih.govasm.org

Microbial Metabolic Pathways of this compound and its Analogs

Detailed metabolic pathways for the complete breakdown of β-O-4 model compounds have been mapped out in specific bacterial strains, providing a blueprint for how microbes can funnel lignin-derived fragments into their central metabolism.

Catabolism by Specific Bacterial Strains (e.g., Pseudomonas acidovorans, Sphingobium sp.)

Pseudomonas acidovorans : This bacterium can utilize 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol as a sole source of carbon and energy. nih.govasm.org The metabolic pathway, elucidated through the identification of intermediates, begins with the oxidation of the Cα-hydroxyl group to form the corresponding α-keto derivative. researchgate.net This is followed by the crucial β-aryl ether cleavage, which releases 2-methoxyphenol (guaiacol). nih.govresearchgate.net The remaining C3-phenylpropane unit is further metabolized through intermediates like β-hydroxypropiovanillone and acetovanillone. nih.gov

Sphingobium sp. SYK-6 : This alphaproteobacterium possesses arguably the most well-characterized catabolic system for lignin-derived compounds. biorxiv.org Its pathway for degrading guaiacylglycerol-β-guaiacyl ether (GGE), a close analog of this compound, is a paradigm of stereospecific enzymatic reactions. researchgate.net The pathway can be summarized as follows:

Stereospecific Cα-Oxidation: Different stereoisomers of GGE are oxidized by distinct Cα-dehydrogenases (LigD, LigL, LigN) to their corresponding α-keto forms. biorxiv.orgresearchgate.net

Stereospecific β-Ether Cleavage: The resulting ketone enantiomers are then targeted by specific β-etherases. LigF acts on the (S)-enantiomer, while LigE and LigP act on the (R)-enantiomer, both catalyzing a glutathione-dependent cleavage of the ether bond. nih.govresearchgate.netnih.gov

Glutathione Elimination: Glutathione lyases (LigG and LigQ) stereospecifically remove glutathione from the resulting thioether adducts to yield an achiral C6-C3 monomer, which can then enter central metabolic pathways. biorxiv.org

| Bacterial Strain | Initial Reaction | Key Cleavage Step | Major Products Identified | Reference |

| Pseudomonas acidovorans | Oxidation of Cα-hydroxyl to a ketone | β-aryl ether cleavage | 2-methoxyphenol (guaiacol), β-hydroxypropiovanillone | nih.govasm.orgresearchgate.net |

| Sphingobium sp. SYK-6 | Stereospecific oxidation of Cα-hydroxyl | Stereospecific, glutathione-dependent β-aryl ether cleavage | Guaiacol, γ-hydroxypropiovanillone | biorxiv.orgnih.govresearchgate.net |

Identification of Microbial Degradation Intermediates

The microbial degradation of this compound is a key area of research for understanding how fungi and bacteria break down lignin. Various microorganisms have been identified that can metabolize this model compound, and through techniques like gas chromatography-mass spectrometry (GC-MS), researchers have identified several key intermediate products. researchgate.netresearchgate.net

One common initial step in the microbial degradation of GGE involves the oxidation of the α-carbon on the propane side-chain. nih.gov For instance, a NAD+-dependent dehydrogenase enzyme isolated from a Pseudomonas species was found to oxidize the secondary alcohol at the α-position to form the corresponding ketone. nih.gov This oxidation is often stereospecific, with the enzyme preferentially acting on one of the α-enantiomers. nih.gov

Further degradation often involves the cleavage of the β-O-4 ether bond, which is the ultimate goal in lignin depolymerization. Studies with various bacteria and fungi have shown that this cleavage can result in the formation of guaiacol and other aromatic compounds. researchgate.netresearchgate.net For example, the fungus Aspergillus flavus has been shown to cleave the β-aryl ether bond of lignin-related compounds. researchgate.net Similarly, dye-decolorizing peroxidases (DyPs) from bacteria like Bacillus amyloliquefaciens can catalyze the Cα-Cβ bond cleavage in GGE, leading to the formation of guaiacol and vanillin (B372448) as primary metabolites. researchgate.net

The table below summarizes some of the identified microbial degradation intermediates of this compound.

| Original Compound | Microorganism/Enzyme | Key Intermediates Identified |

| This compound (GGE) | Pseudomonas sp. (GGE-dehydrogenase) | α-keto ether derivative |

| This compound (GGE) | Bacillus amyloliquefaciens (DyP) | Guaiacol, Vanillin |

| Guaiacylglycerol-β-vanillic acid ether | Fusarium solani M-13-1 | Glycerol-β-vanillic acid ether, Glyceric acid-2-vanillic acid ether |

| This compound (GGE) | Chaetomium sp. (β-etherase) | Guaiacylglycerol, Guaiacol |

Demethylation Pathways in Fungal Biotransformation

Demethylation, specifically the removal of the methoxy (B1213986) group (O-CH3) from the aromatic rings, is a critical step in the fungal degradation of lignin and its model compounds like this compound. This process is significant because it increases the reactivity of the aromatic rings, making them more susceptible to subsequent cleavage by oxidative enzymes. Fungi, particularly white-rot fungi, are highly efficient at demethylation. nih.gov

The biotransformation often begins with the detection of methanol (B129727), which is a direct product of the demethoxylation reaction. researchgate.net Studies using fungi such as Aspergillus flavus have confirmed the production of methanol during the degradation of GGE and related compounds, providing clear evidence of demethylation. researchgate.net

The enzymes responsible for this reaction are typically O-demethylases. researchgate.net In some cases, anaerobic demethylation can be achieved using cobalamin-dependent methyltransferases. rsc.org This anaerobic pathway is noteworthy as it can prevent the unwanted side-oxidation of sensitive catechol products that can occur in aerobic, P450-dependent demethylation systems. rsc.org

Following demethylation, the resulting hydroxylated aromatic rings can be further processed. For example, in the degradation of syringic acid, a related lignin monomer, demethylation can lead to the formation of vanillin and isovanillin (B20041). researchgate.net The degradation pathways often involve a series of enzymatic steps, including the action of oxidases like laccases and peroxidases, which can lead to ring cleavage. researchgate.netkyoto-u.ac.jp

The table below outlines key aspects of demethylation in the fungal biotransformation of GGE and related compounds.

| Organism/Enzyme System | Substrate | Key Finding/Product |

| Aspergillus flavus | Lignin-related β-aryl ether compounds | Detection of methanol as a product of demethoxylation. researchgate.net |

| Cobalamin-dependent methyltransferase | Guaiacyl-derived monolignols | Anaerobic O-demethylation, avoiding oxidation of catechol products. rsc.org |

| Burkholderia sp. ISTR5 | Syringic acid | Formation of vanillin and isovanillin following demethylation. researchgate.net |

Chemical Depolymerization of Lignin Models Utilizing this compound

Acidolysis of Lignin Model Compounds

Acidolysis is a chemical method used to cleave the ether linkages in lignin and its model compounds, such as this compound. This process typically involves treating the compound with an acid, such as hydrochloric acid or sulfuric acid, in a solvent like dioxane or an alcohol. researchgate.netacs.org The primary target of acidolysis is the β-O-4 ether bond, and its cleavage is a crucial step in the chemical depolymerization of lignin to produce valuable aromatic monomers. researchgate.net

The generally accepted mechanism for the acid-catalyzed cleavage of the β-O-4 bond begins with the protonation of the hydroxyl group at the α-carbon of the propane side chain. researchgate.netacs.org This is followed by the elimination of a water molecule, which generates a reactive benzyl (B1604629) carbocation intermediate. researchgate.netacs.org This carbocation can then undergo further reactions, leading to the cleavage of the β-O-4 ether linkage.

The major products of the acidolysis of GGE and similar non-phenolic lignin model compounds are often phenylacetaldehyde (B1677652) derivatives and phenol (B47542) derivatives. researchgate.net One of the classic outcomes of lignin acidolysis is the formation of a mixture of ketones known as "Hibbert's ketones." These are formed through different pathways depending on the reaction conditions and the structure of the lignin model compound. acs.org

Recent research has also focused on improving the efficiency of acidolysis by stabilizing the reactive intermediates formed during the reaction. For example, the use of ethylene (B1197577) glycol as a stabilizing agent can trap the unstable C2-aldehydes that are formed, converting them into more stable cyclic acetals (1,3-dioxolanes). nih.gov This approach helps to prevent condensation reactions and significantly increases the yield of useful monomers. nih.gov

The table below summarizes the key products formed during the acidolysis of this compound and related lignin model compounds.

| Lignin Model Compound | Acidolysis Conditions | Major Products |

| This compound (and related models) | Acid catalyst (e.g., Nafion SAC-13) | Phenylacetaldehyde and phenol derivatives, enol ethers, coumaran derivatives. researchgate.net |

| Non-phenolic C6-C2 type model compounds | Aqueous acidic media (H2SO4, HCl, HBr) | Enol ether. researchgate.net |

| Guaiacyl and Syringyl β-O-4 model compounds | H2SO4 in aprotic solvent with ethylene glycol | Cyclic acetals (1,3-dioxolane derivatives). nih.gov |

| Guaiacylglycerol-β-guaiacyl ether (GGE) | Acidolysis | Hibbert's ketones. acs.org |

Photocatalytic and Catalytic Oxidative Cleavage

In addition to traditional acidolysis, modern catalytic methods are being developed for the cleavage of the β-O-4 linkage in this compound and other lignin models. These methods, including photocatalytic and catalytic oxidative cleavage, offer the potential for more selective and efficient depolymerization under milder conditions.

Catalytic oxidative cleavage often employs metal-supported catalysts to break down GGE into valuable aromatic compounds. For example, a ruthenium-on-alumina (Ru/Al2O3) catalyst has been shown to be effective for the aerobic oxidation of GGE. mdpi.comdtu.dk Under optimized conditions of 160 °C and 5 bar of 20% oxygen in argon, this catalytic system can achieve high conversion of GGE and produce significant yields of guaiacol, vanillin, and vanillic acid. mdpi.comdtu.dk The presence of oxygen is crucial for the formation of vanillin and vanillic acid. mdpi.com Other transition metals like silver, iron, manganese, cobalt, and copper supported on alumina (B75360) have also been investigated, but generally show lower activity compared to the ruthenium catalyst. dtu.dk

Laccase-mediator systems (LMS) represent another approach to catalytic cleavage. Laccases are enzymes that can oxidize phenolic compounds, but their activity on the non-phenolic units that are abundant in lignin is limited. nih.gov However, in the presence of small molecule "mediators," laccases can indirectly oxidize these non-phenolic structures. Studies have shown that natural syringyl-type mediators, such as syringaldehyde (B56468) and acetosyringone, can be more effective than synthetic mediators in accelerating the laccase-catalyzed β-O-4 cleavage and Cα-oxidation of GGE. nih.gov

The table below presents findings from studies on the catalytic oxidative cleavage of this compound.

| Catalytic System | Substrate | Key Products and Findings |

| Ru/Al2O3 catalyst | This compound (GGE) | High conversion to guaiacol, vanillin, and vanillic acid at 160 °C. mdpi.comdtu.dk |

| Laccase-mediator system (with syringyl mediators) | This compound (GGE) | Accelerated β-O-4 cleavage and Cα-oxidation compared to laccase alone. nih.gov |

| Palladium (Pd) catalyst | 2-phenoxy-1-phenylethanol (a related β-O-4 model) | Cleavage to acetophenone (B1666503) and phenol via dehydrogenation and C-O bond cleavage. acs.org |

| Tyrosinase | This compound (GGE) | Cleavage of the Cα–Cβ bond to produce vanillin. researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of 2 2 Methoxyphenoxy Propane 1,3 Diol and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for the separation and quantification of active ingredients and their impurities. nih.govsynthinkchemicals.com For 2-(2-Methoxyphenoxy)propane-1,3-diol, which is the β-isomer of Guaifenesin (B1672422), reversed-phase HPLC (RP-HPLC) is the most commonly employed method for purity assessment and quantitative analysis in pharmaceutical dosage forms. nih.govwindows.net

The principle of RP-HPLC relies on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase. helixchrom.com In the analysis of Guaifenesin and its related substances, including the β-isomer, the separation is achieved by carefully controlling the mobile phase composition, which usually consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. windows.nethelixchrom.com A gradient elution, where the proportion of the organic modifier is varied over time, is often used to achieve optimal separation of all compounds in a mixture, from polar to nonpolar. windows.net

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is specific, accurate, precise, linear, and robust. nih.govnih.gov Specificity studies demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential impurities and degradation products. nih.gov Stress testing, involving exposure of the drug substance to acid, base, oxidative, thermal, and photolytic conditions, is conducted to confirm the stability-indicating nature of the HPLC method. nih.govwindows.net

The following table summarizes typical chromatographic conditions used in the RP-HPLC analysis of Guaifenesin and its impurities.

| Parameter | Condition 1 | Condition 2 |

| Column | Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) windows.net | CAPCELL C18 (250 mm x 4.6 mm, 5 µm) ijrpc.com |

| Mobile Phase A | 0.02 M KH2PO4 (pH 3.2) and Methanol (90:10 v/v) windows.net | N/A |

| Mobile Phase B | 0.02 M KH2PO4 (pH 3.2) and Methanol (10:90 v/v) windows.net | N/A |

| Mobile Phase | N/A | Methanol and Water (50:50 v/v) ijrpc.com |

| Elution | Gradient windows.net | Isocratic ijrpc.com |

| Flow Rate | 0.8 mL/min windows.net | 1.0 mL/min ijrpc.com |

| Detection | UV at 273 nm windows.net | UV at 209 nm ijrpc.com |

| Column Temp. | 25°C windows.net | Ambient |

This table provides an interactive summary of HPLC conditions for the analysis of Guaifenesin and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the identification and quantification of volatile and semi-volatile compounds. visionpublisher.info It is particularly well-suited for metabolomics studies, allowing for the profiling of small-molecule metabolites (<650 Daltons) in biological fluids such as urine and plasma. escholarship.orgnih.gov In the context of this compound and its parent compound Guaifenesin, GC-MS is instrumental in identifying metabolites formed through biotransformation processes in the body. nih.gov

Due to the polar nature of these compounds, which contain hydroxyl groups, chemical derivatization is often necessary to increase their volatility and thermal stability for GC analysis. escholarship.org A common derivatization technique is silylation, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group. researchgate.net

Following chromatographic separation in the gas phase, the eluted compounds enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. researchgate.net By comparing these spectra to spectral libraries or the mass spectrum of the parent compound, metabolites can be identified. researchgate.net

Research on Guaifenesin metabolism using GC-MS has led to the identification of several key metabolites. These findings provide a framework for understanding the metabolic profile of related derivatives.

| Metabolite | Identification Method | Key Findings |

| Catechol glyceryl ether | GC-MS nih.gov | Identified in urine samples; formed via demethylation of the methoxy (B1213986) group. nih.gov |

| Hydroxyguaifenesine | GC-MS nih.gov | Identified in urine samples; indicates hydroxylation of the aromatic ring. nih.gov |

| β-(2-methoxyphenoxy)lactic acid | Previously described nih.gov | An oxidation product of Guaifenesin. nih.gov |

| 3-(2-hydroxyphenoxy) propane-1,2-diol (O-desmethyl guaifenesin) | GC-MS of TMS derivative researchgate.net | Identified in anaerobic biodegradation studies. The mass spectrum of the TMS-derivatized metabolite shows a molecular ion at m/z 400. researchgate.net |

This table interactively details metabolites of Guaifenesin identified through GC-MS analysis.

Chiral Chromatography for Enantiomeric Purity Determination

While this compound is an achiral molecule, its isomeric parent compound, Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), is chiral and exists as a pair of enantiomers, (R)- and (S)-Guaifenesin. nih.govrsc.org In pharmaceutical applications, it is often crucial to separate and quantify the individual enantiomers of a chiral drug, as they can exhibit different pharmacological activities. nih.gov Chiral chromatography is the primary technique used for this purpose.

Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantiomeric resolution of a broad range of compounds, including Guaifenesin. nih.govrsc.org The separation is typically achieved using HPLC in normal-phase mode, with a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (such as ethanol or isopropanol). nih.gov

The selection of the appropriate CSP and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers. rsc.org Factors such as the type of alcohol modifier, its concentration, and the column temperature can significantly influence the retention times and the resolution factor. rsc.org

Studies have evaluated various CSPs for the successful separation of Guaifenesin enantiomers.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Column Temperature | Observations |

| Lux cellulose-2 | Ethanol/Hexane (15:85 v/v) rsc.org | 1.2 mL/min rsc.org | 19 °C rsc.org | Provided optimum resolution and selectivity with high capacity factors. rsc.org |

| Chiralcel OD | Not specified rsc.org | Not specified | Not specified | Showed the highest resolution and selectivity but with peak broadening for the more retained enantiomer. rsc.org |

| Lux amylose-2 | Not specified rsc.org | Not specified | Not specified | Resulted in the lowest enantioselectivity and retention. rsc.org |

| Amylose-2 | Hexane/Isopropanol/TFA (85:15:0.05 v/v/v) nih.gov | Not specified | Not specified | Achieved enantiomeric resolution for simultaneous determination of Guaifenesin and Ketorolac enantiomers in plasma. nih.gov |

This interactive table compares the performance of different chiral stationary phases for the enantiomeric separation of Guaifenesin.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Methoxyphenoxy)propane-1,3-diol in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using precursors like 2-methoxyphenol and propane-1,3-diol derivatives. Reaction optimization may involve controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification typically employs column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC with UV detection to quantify impurities (e.g., residual phenolic precursors) .

- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, particularly the methoxy and diol moieties .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While no specific hazards are documented, general precautions include:

- Using PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Working in a fume hood to minimize inhalation of aerosols.

- Storing the compound at room temperature under nitrogen to prevent oxidation .

Q. What are the storage conditions and stability considerations for this compound?

- Methodological Answer : Store in airtight containers under inert gas (nitrogen or argon) to prevent moisture absorption and oxidative degradation. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How does this compound participate in lignin peroxidase-catalyzed reactions?

- Methodological Answer : The compound acts as a lignin model substrate in enzymatic oxidation studies. Lignin peroxidase (EC 1.11.1.14) cleaves its β-O-4 ether bond, producing 3,4-dimethoxybenzaldehyde and glycolaldehyde. Reaction monitoring requires UV-Vis spectroscopy (tracking H₂O₂ consumption) and GC-MS for product identification .

Q. What catalytic strategies enhance selectivity in derivatizing this compound to α,β-unsaturated ketones?

- Methodological Answer : Sterically bulky tridentate ligands (e.g., N-heterocyclic carbenes) improve selectivity in elimination/dehydration reactions. Optimize parameters:

- Catalyst loading (5–10 mol%).

- Solvent (toluene or DCM).